4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride
Description
4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride is a benzamide derivative characterized by a 2-chloro-4-aminobenzoyl core linked to a 3-(diethylamino)propylamine side chain, with a hydrochloride counterion. Its CAS registry number is 1421604-06-9 , though a related entry in lists a similar compound (4-Amino-N-[3-(diethylamino)propyl]benzamid, hydrochloride) with CAS 814-672-5, possibly differing in substitution patterns or nomenclature conventions.
Properties
Molecular Formula |
C14H23Cl2N3O |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide;hydrochloride |
InChI |
InChI=1S/C14H22ClN3O.ClH/c1-3-18(4-2)9-5-8-17-14(19)12-7-6-11(16)10-13(12)15;/h6-7,10H,3-5,8-9,16H2,1-2H3,(H,17,19);1H |
InChI Key |
BIHRTZVXEXFCPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=C(C=C(C=C1)N)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with 3-(diethylamino)propylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps, such as recrystallization or chromatography, to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include nitro derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Comparison of Selected Analogues
Biological Activity
4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This compound is characterized by its unique combination of functional groups, which may confer distinct pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H22ClN3O
- Molecular Weight : 283.79698 g/mol
- CAS Number : 1018522-83-2
The compound features an amino group, a chloro substituent, and a diethylamino propyl side chain attached to a benzamide structure. This configuration enhances its lipophilicity, facilitating cellular penetration and interaction with biological pathways .
This compound exhibits biological activity primarily through:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This interaction can lead to various downstream effects in biological systems.
- Protein Binding : Its structure allows for binding to various proteins, modulating their functions and influencing cellular processes.
The diethylamino group enhances the compound's ability to traverse cell membranes, which is crucial for its biological effects.
Biological Activities
Research indicates that this compound may possess several therapeutic properties:
Antitumor Activity
Studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, related benzamide derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects, which are critical for developing treatments for conditions characterized by excessive inflammation. The mechanism likely involves modulation of inflammatory pathways through enzyme inhibition.
In Vivo Studies
Animal models have been utilized to assess the antitumor efficacy of similar compounds. These studies often reveal significant tumor growth inhibition compared to control treatments, indicating potential for clinical applications in oncology .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other benzamide derivatives is useful:
| Compound Name | IC50 (µM) | Mechanism of Action | Notable Effects |
|---|---|---|---|
| 4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide | TBD | Enzyme inhibition | Potential anti-inflammatory |
| Bis-(2-chloroethyl)-amino-benzamide | 1.30 | HDAC inhibition | Antitumor activity |
| 4-amino-N-[3-(diethylamino)propyl]benzamide | TBD | Protein binding | Diverse physiological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
